![molecular formula C22H18O2S B14606386 {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde CAS No. 60253-23-8](/img/structure/B14606386.png)
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group attached to an acetaldehyde moiety, with a methanesulfinyl-substituted phenyl ring. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multi-step organic reactions. . The final step involves the formation of the acetaldehyde moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Electrochemical methods have also been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols and amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorenyl carboxylic acids, fluorenyl alcohols, and various substituted fluorenyl derivatives .
Aplicaciones Científicas De Investigación
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfinyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene-9-acetaldehyde, 9-[4-(methylsulfinyl)phenyl]-: Shares a similar structure but with slight variations in the substituents.
Positronium hydride: An exotic molecule with unique properties, though structurally different.
Uniqueness
Its methanesulfinyl group enhances its chemical stability and reactivity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
60253-23-8 |
|---|---|
Fórmula molecular |
C22H18O2S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-[9-(4-methylsulfinylphenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C22H18O2S/c1-25(24)17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
Clave InChI |
CFTDRPYCGKHNNP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


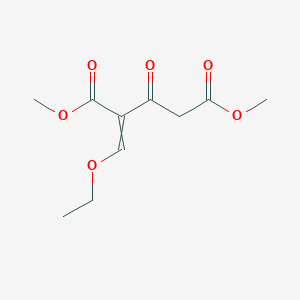


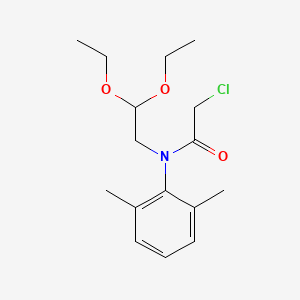
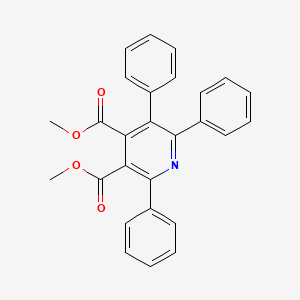

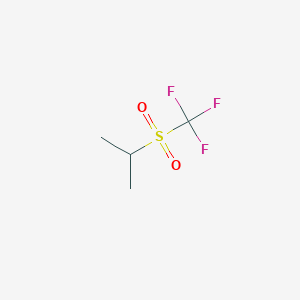
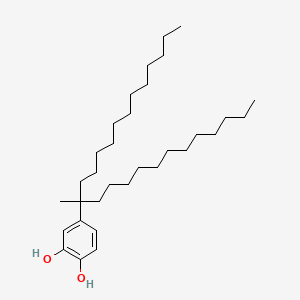
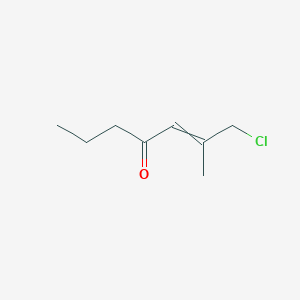

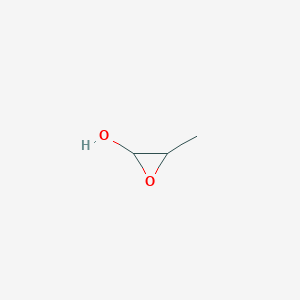

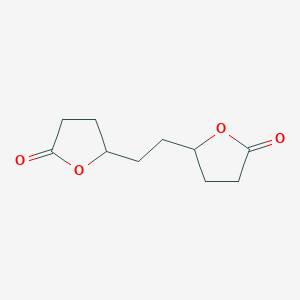
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
